2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL
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Overview
Description
2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
N-Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Aminomethylation: The benzylated benzimidazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Phenol Introduction: Finally, the phenol group is introduced through a nucleophilic substitution reaction using a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylimidazole: Shares a similar benzimidazole core but lacks the phenol group.
2-Methylbenzimidazole: Similar core structure but without the benzyl and aminomethyl groups.
Benzimidazole: The simplest form of the benzimidazole family, lacking additional substituents.
Uniqueness
2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21N3O |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[[(1-benzyl-2-methylbenzimidazol-5-yl)amino]methyl]phenol |
InChI |
InChI=1S/C22H21N3O/c1-16-24-20-13-19(23-14-18-9-5-6-10-22(18)26)11-12-21(20)25(16)15-17-7-3-2-4-8-17/h2-13,23,26H,14-15H2,1H3 |
InChI Key |
DNRQRIUQDVKUPF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NCC4=CC=CC=C4O |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NCC4=CC=CC=C4O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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